molecular formula C25H26N4 B12763461 (5R,8S,10R)-6-Methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline CAS No. 115178-34-2

(5R,8S,10R)-6-Methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline

Cat. No.: B12763461
CAS No.: 115178-34-2
M. Wt: 382.5 g/mol
InChI Key: MDWHIOARLXYNKN-DRNTULDOSA-N
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Description

(5R,8S,10R)-6-Methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ergoline derivatives typically involves multi-step organic reactions. A common approach includes:

    Starting Material: The synthesis often begins with a simple indole derivative.

    Cyclization: The indole undergoes cyclization to form the ergoline core structure.

    Functionalization: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.

    Final Steps:

Industrial Production Methods

Industrial production of ergoline derivatives may involve:

    Batch Processing: Using large-scale reactors to carry out the multi-step synthesis.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

    Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ergoline derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ergoline derivatives, including (5R,8S,10R)-6-Methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline, are studied for various applications:

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Investigated for their interactions with biological receptors.

    Medicine: Potential therapeutic agents for conditions such as migraines, Parkinson’s disease, and hypertension.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for ergoline derivatives often involves interaction with neurotransmitter receptors, such as dopamine and serotonin receptors. These interactions can modulate various physiological processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.

    Ergotamine: Used to treat migraines.

    Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.

Uniqueness

(5R,8S,10R)-6-Methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline may have unique properties due to the specific functional groups attached to the ergoline core, which can influence its biological activity and therapeutic potential.

Properties

CAS No.

115178-34-2

Molecular Formula

C25H26N4

Molecular Weight

382.5 g/mol

IUPAC Name

(6aR,9S)-7-methyl-9-[(2-phenylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C25H26N4/c1-28-15-17(16-29-11-10-26-25(29)18-6-3-2-4-7-18)12-21-20-8-5-9-22-24(20)19(14-27-22)13-23(21)28/h2-11,14,17,21,23,27H,12-13,15-16H2,1H3/t17-,21?,23+/m0/s1

InChI Key

MDWHIOARLXYNKN-DRNTULDOSA-N

Isomeric SMILES

CN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=CN=C5C6=CC=CC=C6

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=CN=C5C6=CC=CC=C6

Origin of Product

United States

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